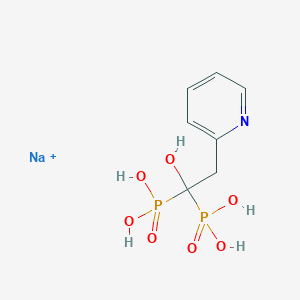
N~1~-(2,3-Dimethylcyclohexyl)-N~2~-undecylethane-1,2-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~1~-(2,3-Dimethylcyclohexyl)-N~2~-undecylethane-1,2-diamine is an organic compound that belongs to the class of diamines This compound features a cyclohexyl ring substituted with two methyl groups at the 2 and 3 positions, an undecyl chain, and an ethane-1,2-diamine backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2,3-Dimethylcyclohexyl)-N~2~-undecylethane-1,2-diamine typically involves the following steps:
Formation of the Cyclohexyl Intermediate: The starting material, 2,3-dimethylcyclohexanol, is subjected to a dehydration reaction to form 2,3-dimethylcyclohexene.
Addition of the Undecyl Chain: The 2,3-dimethylcyclohexene undergoes a hydroboration-oxidation reaction to introduce the undecyl chain, forming 2,3-dimethylcyclohexylundecanol.
Formation of the Diamine: The final step involves the reaction of 2,3-dimethylcyclohexylundecanol with ethane-1,2-diamine under reductive amination conditions to yield N1-(2,3-Dimethylcyclohexyl)-N~2~-undecylethane-1,2-diamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are carefully selected to enhance the efficiency of each reaction step.
Analyse Des Réactions Chimiques
Types of Reactions
N~1~-(2,3-Dimethylcyclohexyl)-N~2~-undecylethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding amine oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines or hydrocarbons.
Substitution: The diamine can participate in nucleophilic substitution reactions, where the amine groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products
Oxidation: Amine oxides.
Reduction: Primary or secondary amines, hydrocarbons.
Substitution: Alkylated or acylated derivatives.
Applications De Recherche Scientifique
N~1~-(2,3-Dimethylcyclohexyl)-N~2~-undecylethane-1,2-diamine has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials, including surfactants and polymers.
Mécanisme D'action
The mechanism of action of N1-(2,3-Dimethylcyclohexyl)-N~2~-undecylethane-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-Cyclooctyl-N’-(2,3-dimethylcyclohexyl)-1,2-ethanediamine
- N-(2,3-Dimethylcyclohexyl)-1-ethyl-4-piperidinamine
- N-(2,3-Dimethylcyclohexyl)-N’-(diphenylmethyl)-1,2-ethanediamine
Uniqueness
N~1~-(2,3-Dimethylcyclohexyl)-N~2~-undecylethane-1,2-diamine is unique due to its specific combination of a cyclohexyl ring, undecyl chain, and ethane-1,2-diamine backbone. This structure imparts distinct physicochemical properties, making it suitable for various specialized applications that similar compounds may not fulfill.
Propriétés
Numéro CAS |
627520-91-6 |
|---|---|
Formule moléculaire |
C21H44N2 |
Poids moléculaire |
324.6 g/mol |
Nom IUPAC |
N'-(2,3-dimethylcyclohexyl)-N-undecylethane-1,2-diamine |
InChI |
InChI=1S/C21H44N2/c1-4-5-6-7-8-9-10-11-12-16-22-17-18-23-21-15-13-14-19(2)20(21)3/h19-23H,4-18H2,1-3H3 |
Clé InChI |
DJUQIKOUSNDTPW-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCNCCNC1CCCC(C1C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



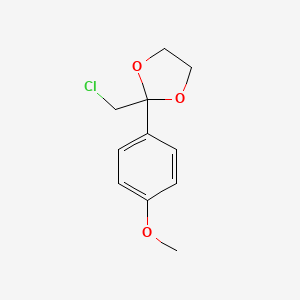
![[2-(Bromomethanesulfonyl)-1,1-dimethoxyethyl]benzene](/img/structure/B12593187.png)
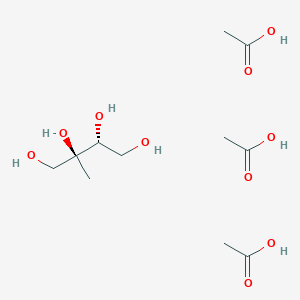
![1-[2-(4-Tert-butylphenyl)ethyl]-3-isoquinolin-5-ylurea](/img/structure/B12593195.png)
![Ethyl {[(benzyloxy)carbonyl]amino}(bromo)acetate](/img/structure/B12593197.png)

![1-Dodecoxy-4-[4-(4-dodecoxyphenyl)phenyl]-2-methylbenzene](/img/structure/B12593211.png)
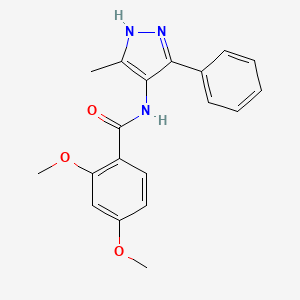
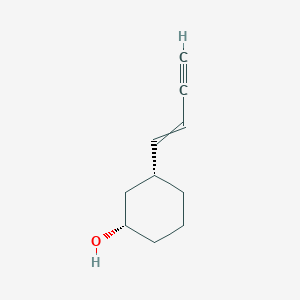
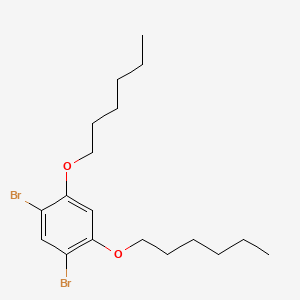
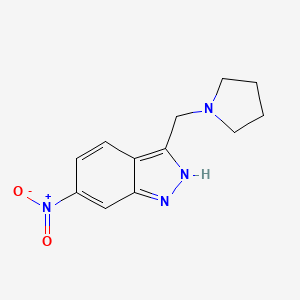
![[1,1'-Biphenyl]-2-seleninic acid](/img/structure/B12593248.png)
